molecular formula C30H16F3N5O3S B2912954 N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313245-38-4

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2912954
CAS RN: 313245-38-4
M. Wt: 583.55
InChI Key: QRHVIKTYDSRAHE-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C30H16F3N5O3S and its molecular weight is 583.55. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cross-Coupling Reactions

The synthesis of highly functionalized organozinc reagents with thiomethyl-substituted N-heterocycles via nickel catalysis is a significant area of research. This method allows for the creation of a variety of compounds that could potentially include structures similar to the specified chemical. Such reactions are vital for developing pharmaceuticals and materials science applications due to their efficiency and versatility (Melzig, Metzger, & Knochel, 2010).

Heterocyclic Synthesis

The development of novel 6-(Heteroatom-substituted)-(thio)pyrimidine derivatives through the intramolecular cyclization of 6-methylthio-pyrimidine showcases the complexity and utility of heterocyclic compounds in medicinal chemistry. This synthesis pathway could be related to crafting derivatives of the chemical , highlighting the importance of such structures in drug design and discovery processes (Ho & Suen, 2013).

Synthesis of Pyrazoles and Triazoles

Research into the synthesis of pyrazoles and triazoles bearing a 6,8-Dibromo-2-methylquinazoline moiety illustrates the exploration of compounds that could exhibit a range of biological activities. These methodologies are crucial for the synthesis of molecules with potential therapeutic benefits, including the core structure of the specified compound (Saad, Osman, & Moustafa, 2011).

Novel Pyridine Derivatives

The creation of new series of pyridine and fused pyridine derivatives, through reactions involving 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine carbonitrile, demonstrates the interest in synthesizing complex organic molecules. These compounds' synthesis could provide insights into the design and application of the specified compound in scientific research (Al-Issa, 2012).

Antimicrobial Activity

Investigations into the synthesis and antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives reveal the potential biological applications of complex organic molecules. This research could suggest pathways for developing derivatives of the specified compound with antimicrobial properties, underscoring the relevance of such compounds in addressing microbial resistance (Hafez, Alshammari, & El-Gazzar, 2015).

properties

IUPAC Name

N-(1,3-dioxo-2-phenylbenzo[de]isoquinolin-6-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16F3N5O3S/c31-30(32,33)24-14-21(23-10-5-13-42-23)34-25-15-22(36-38(24)25)27(39)35-20-12-11-19-26-17(20)8-4-9-18(26)28(40)37(29(19)41)16-6-2-1-3-7-16/h1-15H,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHVIKTYDSRAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)NC(=O)C5=NN6C(=CC(=NC6=C5)C7=CC=CS7)C(F)(F)F)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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